Fmoc-Ile-Thr(Psime,Mepro)-OH: Dipeptide Format Enables >75% Acylation Efficiency Where Monomer Fails
The dipeptide format of Fmoc-Ile-Thr(Psime,Mepro)-OH circumvents a fundamental synthetic limitation: direct coupling to monomeric pseudoproline (H-Thr(ΨPro)-OH) is inefficient and sequence-dependent. In flow peptide chemistry, in situ acylation of H-Thr(ΨPro)-OH with Fmoc-Ile-OH was not individually quantified, but a comprehensive study across 19 proteinogenic amino acids demonstrated that acylation efficiency ranged from >75% for most amino acids down to only 8% for Asp, with Met requiring five equivalents to achieve 70% [1]. The preformed dipeptide eliminates this variable coupling step entirely, delivering the pseudoproline unit with the preceding residue already installed and fully characterized .
| Evidence Dimension | Acylation efficiency of pseudoproline nitrogen (flow peptide chemistry) |
|---|---|
| Target Compound Data | Not applicable—dipeptide format bypasses the acylation step entirely |
| Comparator Or Baseline | H-Thr(ΨPro)-OH monomer: acylation with Fmoc-Xaa-OH shows >75% efficiency for most Xaa; 70% for Met (5 eq); 8% for Asp |
| Quantified Difference | The dipeptide format eliminates the variable acylation efficiency (range 8% to >75%) that monomeric pseudoprolines incur |
| Conditions | Automated flow peptide synthesis; acylation with 3-5 equivalents of Fmoc-amino acid |
Why This Matters
For procurement, the dipeptide format guarantees reproducible incorporation of the aggregation-disrupting pseudoproline unit without the sequence-dependent coupling failures that limit monomeric alternatives.
- [1] Szaniszló S, Ferentzi K, Perczel A, Farkas V. Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Org Process Res Dev. 2023;27:1053-1060. View Source
